molecular formula C14H15ClN2O3S2 B12196941 N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12196941
M. Wt: 358.9 g/mol
InChI Key: XXBHLGZVICJEFR-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via a substitution reaction, followed by the addition of the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological targets make it a valuable compound for research and industrial purposes.

Biological Activity

The compound N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a thieno[3,4-d][1,3]thiazole ring system substituted with a chlorophenyl group and a propanamide moiety. Its unique structural features contribute to its biological properties.

PropertyValue
Molecular Formula C13H12ClN2O3S2
Molecular Weight 335.83 g/mol
IUPAC Name This compound
CAS Number TBD

Antimicrobial Properties

Research has indicated that compounds containing thiazole and thiazolidine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes. Specific mechanisms may include:

  • Inhibition of cell wall synthesis
  • Disruption of nucleic acid synthesis
  • Interference with metabolic pathways

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through:

  • Activation of caspase pathways
  • Inhibition of cell proliferation
  • Disruption of mitochondrial function

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazole derivatives, revealing that modifications in the substituents significantly affected their potency against Gram-positive and Gram-negative bacteria.
  • Anticancer Evaluation : In vitro assays demonstrated that derivatives similar to this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) while sparing normal cells. The mechanism was linked to the induction of oxidative stress leading to cell death.

The biological activity of this compound is thought to be mediated through several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes or signaling pathways.
  • Receptor Interaction : It could interact with cellular receptors affecting signal transduction pathways critical for cell survival and proliferation.

Properties

Molecular Formula

C14H15ClN2O3S2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C14H15ClN2O3S2/c1-2-13(18)16-14-17(10-6-4-3-5-9(10)15)11-7-22(19,20)8-12(11)21-14/h3-6,11-12H,2,7-8H2,1H3

InChI Key

XXBHLGZVICJEFR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3Cl

Origin of Product

United States

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